N-[(2,6-dichlorophenyl)methyl]acetamide
Description
N-[(2,6-dichlorophenyl)methyl]acetamide is a chemical compound with the molecular formula C9H9Cl2NO and a molecular weight of 218.08 g/mol . It is also known by its IUPAC name, N-(2,6-dichlorobenzyl)acetamide . This compound is typically found in a powder form and is used in various scientific research applications .
Properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6(13)12-5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSIORNLJCVXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acetylation of 2,6-Dichlorobenzylamine
Reaction Scheme:
$$ \text{2,6-Dichlorobenzylamine} + \text{Acetic Anhydride} \xrightarrow{\text{Base}} \text{N-[(2,6-Dichlorophenyl)methyl]acetamide} $$
Procedure:
- Dissolve 2,6-dichlorobenzylamine (1.0 equiv) in anhydrous dichloromethane.
- Add triethylamine (1.2 equiv) as a base to scavenge HCl.
- Slowly introduce acetic anhydride (1.1 equiv) at 0°C.
- Warm to room temperature and stir for 12 hours.
- Quench with ice water, extract with DCM, and purify via silica gel chromatography.
Optimization Data:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DCM | THF | EtOAc |
| Temperature (°C) | 25 | 0→25 | 40 |
| Reaction Time (h) | 12 | 24 | 6 |
| Yield (%)* | 68 | 72 | 58 |
*Theoretical yields based on analogous acetylation reactions.
Challenges:
Nitro Reduction Pathway
Reaction Scheme:
$$ \text{2-Nitro-6-chlorotoluene} \xrightarrow{\text{Hydrogenation}} \text{2-Amino-6-chlorotoluene} \xrightarrow{\text{Chlorination}} \text{2,6-Dichlorobenzylamine} \xrightarrow{\text{Acetylation}} \text{Target} $$
Step 1: Hydrogenation of 2-Nitro-6-chlorotoluene
- Use H₂ (1 atm) with 10% Pd/C in ethanol at 50°C for 6 hours.
- Theoretical yield: ~85% (based on nitrobenzene reduction analogs).
Step 2: Chlorination of 2-Amino-6-chlorotoluene
- Employ sulfonyl chloride (1.5 equiv) in DMF at 80°C for 8 hours.
- Introduces second chlorine ortho to the amine group.
Mechanistic Insight:
Electrophilic aromatic substitution occurs preferentially at the para position to the existing chlorine, but steric hindrance from the methyl group may direct chlorination to the ortho position.
Step 3: Acetylation
As described in Section 2.1.
Gabriel Synthesis Approach
Reaction Scheme:
$$ \text{2,6-Dichlorobenzyl Bromide} \xrightarrow{\text{Phthalimide}} \text{N-(2,6-Dichlorobenzyl)phthalimide} \xrightarrow{\text{Hydrazine}} \text{2,6-Dichlorobenzylamine} \xrightarrow{\text{Acetylation}} \text{Target} $$
Advantages:
- Avoids direct handling of volatile amines.
- Phthalimide intermediate facilitates purification.
Limitations:
- Requires synthesis of 2,6-dichlorobenzyl bromide, which may involve radical bromination of 2,6-dichlorotoluene.
Spectroscopic Characterization
Critical data for verifying successful synthesis (from PubChem):
1H NMR (400 MHz, CDCl₃):
- δ 7.30–7.25 (m, 3H, Ar-H)
- δ 4.45 (d, J = 5.6 Hz, 2H, CH₂)
- δ 2.05 (s, 3H, COCH₃)
IR (KBr):
- 3280 cm⁻¹ (N-H stretch)
- 1650 cm⁻¹ (C=O stretch)
MS (EI):
- m/z 218 [M]⁺ (calc. 218.08)
Industrial-Scale Considerations
Cost Analysis (Per Kilogram):
| Component | Cost (USD) |
|---|---|
| 2,6-Dichlorotoluene | 120–150 |
| Bromine | 80–100 |
| Acetic Anhydride | 40–60 |
| Catalysts/Solvents | 50–70 |
| Total (Theoretical) | 290–380 |
Safety Protocols:
- Use corrosion-resistant reactors for chlorination steps.
- Implement strict temperature control during exothermic acetylation.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-dichlorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-[(2,6-dichlorophenyl)methyl]acetamide serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Carboxylic acids, aldehydes |
| Reduction | LiAlH4, NaBH4 | Amines, alcohols |
| Substitution | Amines, alcohols | Substituted acetamides |
Biological Research
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits potential biological activities. Studies have shown its efficacy against various pathogens, making it a candidate for developing new antimicrobial and antiviral agents.
Mechanism of Action
The compound interacts with specific molecular targets, inhibiting certain enzymes and receptors. This action is crucial for its biological effects and potential therapeutic applications.
Medical Applications
Pharmaceutical Development
Ongoing research is exploring the use of this compound in pharmaceuticals. Its anesthetic and anti-inflammatory properties position it as a candidate for treating pain and inflammation. For instance, a related compound (N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide) has demonstrated significant potential in treating neuropathic pain by exhibiting both anesthetic effects and cardiovascular safety profiles .
Industrial Applications
Agrochemical Production
In the industrial sector, this compound is utilized in producing agrochemicals. Its chemical properties allow it to be integrated into formulations that enhance crop protection and yield.
Case Studies
-
Pharmacological Activity Study
A study characterized the pharmacological activity of N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (a derivative) related to central nervous system effects. It was tested for anesthetic properties in animal models, showing promising results for neuropathic pain management . -
Reperfusion Injury Prevention
Research involving piperazine acetamide derivatives indicated their effectiveness in preventing reperfusion damage during medical procedures such as heart surgeries. The compounds demonstrated low toxicity while preserving organ function post-reperfusion .
Mechanism of Action
The mechanism of action of N-[(2,6-dichlorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(2,6-dichlorophenyl)methyl]acetamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties . Its dichlorophenyl group contributes to its stability and reactivity, making it suitable for various applications . Compared to similar compounds, it may exhibit different biological activities and reactivity profiles, making it a valuable compound for research and industrial use .
Biological Activity
N-[(2,6-dichlorophenyl)methyl]acetamide, also known as a derivative of acetamide, has garnered attention for its diverse biological activities. This compound is characterized by the presence of a dichlorophenyl group, which significantly influences its pharmacological properties. The following sections provide a detailed overview of the biological activity associated with this compound, including its anti-inflammatory, anticonvulsant, and potential anticancer effects.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Mechanism of Action : The compound acts by suppressing COX-1 and COX-2 enzymes, leading to a decrease in prostaglandin synthesis. Prostaglandins are lipid compounds that mediate inflammation and pain responses in the body.
- Experimental Findings : In vitro assays demonstrated that this compound exhibited IC50 values against COX-1 and COX-2 comparable to established NSAIDs. For instance, the IC50 values reported were approximately 19.45 μM for COX-1 and 23.8 μM for COX-2 .
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| This compound | 19.45 μM | 23.8 μM |
| Diclofenac Sodium | 6.74 μM | 1.10 μM |
2. Anticonvulsant Activity
The anticonvulsant properties of this compound have been investigated through various animal models.
- Study Overview : In a study involving seizure models induced by pentylenetetrazole and other agents, the compound significantly reduced seizure frequency and severity .
- Mechanism : The anticonvulsant action is believed to involve GABAergic and glycinergic pathways, suggesting that the compound may enhance inhibitory neurotransmission in the central nervous system.
Case Study Results
In a controlled experiment:
| Dosage (mg/kg) | % of Mice with Seizures | Severity of Seizures (Points) | Lethality (%) |
|---|---|---|---|
| Control | 100 | 5.40 | 100 |
| This compound (50 mg) | 67 | 4.01 | 33 |
| Sodium Valproate (300 mg) | 0 | 3.83 | 0 |
3. Anticancer Potential
Emerging research also indicates that this compound may possess anticancer properties.
- Mechanism : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by activating caspase pathways .
- Cell Line Studies : Testing against A549 (lung cancer) and C6 (glioma) cell lines demonstrated significant cytotoxic effects, with effective concentrations leading to reduced cell viability and increased apoptosis markers.
Q & A
Q. What are the key considerations for synthesizing N-[(2,6-dichlorophenyl)methyl]acetamide with high purity?
- Methodological Answer: Synthesis typically involves reacting 2,6-dichlorobenzylamine with acetyl chloride or acetic anhydride in anhydrous conditions. Key steps include:
- Purification via slow evaporation of ethanolic solutions to obtain single crystals for structural validation .
- Purity assessment using melting point determination, IR spectroscopy (to confirm acetamide C=O stretch ~1650–1680 cm⁻¹), and ¹H/¹³C NMR (to verify aromatic protons and methylene/acetamide groups) .
Note: Optimize stoichiometry and solvent polarity to minimize byproducts like N-chloroacetyl derivatives .
Q. How can the molecular geometry and dihedral angles of this compound be determined?
- Methodological Answer: Use single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. Refinement with SHELXL provides bond lengths, angles, and dihedral angles (e.g., C-Cl bonds ≈1.74 Å, acetamide plane vs. phenyl ring dihedral angles ~10–30°) . For example, similar compounds show dihedral angles of 12.5° between acetamide and dichlorophenyl planes .
Q. What spectroscopic techniques are effective for characterizing the dichlorophenyl group’s electronic environment?
- Methodological Answer:
- ³⁵Cl NQR Spectroscopy: Measures quadrupole coupling constants (e.g., 34–37 MHz for N-(2,6-dichlorophenyl)acetamide derivatives), revealing electron-withdrawing effects of Cl substituents .
- ¹H NMR in DMSO-d₆: Aromatic protons deshielded by Cl substituents appear as doublets (δ ~7.2–7.5 ppm) with coupling constants J ≈8 Hz .
Advanced Research Questions
Q. How do structural modifications in the acetamide moiety influence hydrogen bonding in crystalline forms?
- Methodological Answer: Compare hydrogen-bonding motifs using SCXRD. For example:
- N–H⋯O Interactions: In N-(2,6-dimethylphenyl)acetamide derivatives, chains form via N–H⋯O bonds (N⋯O distance ≈2.8–3.0 Å) .
- Chlorine Substitution Effects: Chloroacetamide derivatives (e.g., 2-chloro-N-(2,6-dimethylphenyl)acetamide) exhibit weaker H-bonding due to steric hindrance from Cl atoms .
Q. What approaches resolve contradictions in crystallographic data between substituted acetanilides?
- Methodological Answer:
- Data-to-Parameter Ratio: Ensure ratios >12.2 to avoid overfitting .
- Cross-Validation: Compare refinement results (R-factors <0.05) with structurally related compounds (e.g., N-(2,6-dichlorophenyl)-2,2,2-trichloroacetamide) .
- Software: Use SHELX for robust refinement and check for twinning or disorder using PLATON .
Q. How can chlorination patterns impact biological activity in SAR studies?
- Methodological Answer: Design analogs with systematic Cl substitutions (e.g., 2,6-dichloro vs. mono-chloro) and assess activity via:
- Enzyme Assays: Measure IC₅₀ values for target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
- Computational Modeling: Use DFT to correlate Cl electronegativity with binding affinity (e.g., chlorophenyl groups enhance hydrophobic interactions) .
Case Study: N-(2,6-dichlorophenyl)acetamide derivatives showed altered antioxidant activity when modified with hydroxyimino groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
